

# Physical and chemical properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

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## Compound of Interest

**Compound Name:** 1-Bromo-4-iodo-2,5-dimethoxybenzene

**Cat. No.:** B2969073

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An In-Depth Technical Guide to **1-Bromo-4-iodo-2,5-dimethoxybenzene**

## Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1-Bromo-4-iodo-2,5-dimethoxybenzene** (CAS No. 174518-82-2), a key halogenated intermediate in modern organic synthesis. The document delves into its fundamental physicochemical properties, spectroscopic signatures, and detailed synthesis protocols. A core focus is placed on its strategic application in medicinal chemistry and drug development, leveraging the differential reactivity of its carbon-halogen bonds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile building block.

## Introduction and Strategic Importance

**1-Bromo-4-iodo-2,5-dimethoxybenzene** is a polysubstituted aromatic compound that has gained significant traction as a versatile precursor in the synthesis of complex organic molecules.<sup>[1][2]</sup> Its structure is characterized by a benzene ring functionalized with two electron-donating methoxy groups and two different halogen atoms, bromine and iodine, at positions 1 and 4, respectively.<sup>[3][4]</sup> This unique arrangement of substituents imparts a high degree of utility, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The primary strategic value of this compound lies in the differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In typical palladium-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, the C-I bond is significantly more reactive and will undergo oxidative addition under milder conditions than the C-Br bond. This allows for a sequential and site-selective functionalization of the aromatic core, making it an invaluable tool for constructing intricate molecular architectures required for active pharmaceutical ingredients (APIs).<sup>[2]</sup> Its role as a precursor to compounds in the DOx family of serotonergic agents highlights its relevance in neuroscience and drug discovery.<sup>[5]</sup>

## Physicochemical and Safety Data

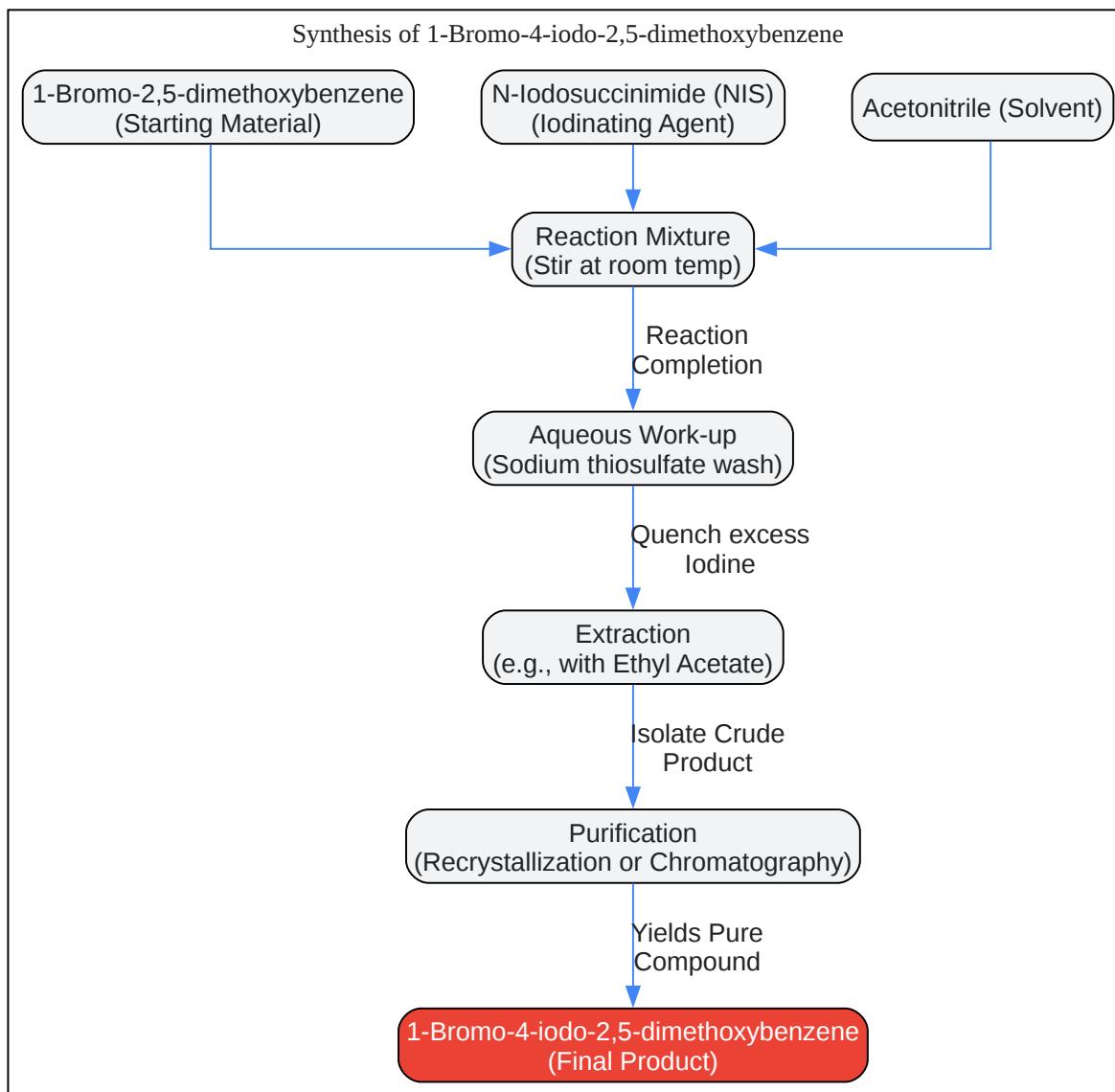
A summary of the core physical, chemical, and safety properties of **1-Bromo-4-iodo-2,5-dimethoxybenzene** is presented below. This data is essential for safe handling, storage, and experimental design.

Property	Value	Source(s)
IUPAC Name	1-bromo-4-iodo-2,5-dimethoxybenzene	<a href="#">[4]</a>
Synonyms	1-Bromo-2,5-dimethoxy-4-iodobenzene	<a href="#">[4]</a>
CAS Number	174518-82-2	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrIO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	342.96 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Beige Powder Solid	<a href="#">[8]</a>
Melting Point	Data not available	<a href="#">[4]</a>
Boiling Point	Data not available	<a href="#">[4]</a>
Topological Polar Surface Area	18.5 Å <sup>2</sup>	<a href="#">[3]</a>
GHS Pictogram	GHS07 (Exclamation Mark)	<a href="#">[4]</a>
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	<a href="#">[4]</a> <a href="#">[9]</a>
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[10]</a>

## Synthesis and Experimental Protocol

The most direct and common synthesis of **1-Bromo-4-iodo-2,5-dimethoxybenzene** involves the electrophilic iodination of the readily available precursor, 1-bromo-2,5-dimethoxybenzene. [11] The electron-donating methoxy groups activate the benzene ring, facilitating substitution. The iodination occurs specifically at the C4 position, which is para to one methoxy group and ortho to the other, due to steric hindrance from the bromine atom at the C1 position.

## Workflow for Synthesis

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Caption: Synthesis workflow from 1-bromo-2,5-dimethoxybenzene.

## Detailed Laboratory Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
- **Reaction Initiation:** To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes. The addition may be slightly exothermic. Protect the reaction from light by wrapping the flask in aluminum foil.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, lower  $R_f$  spot indicates product formation.
- **Work-up and Quenching:** Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ). The volume of the thiosulfate solution should be roughly equal to the reaction volume. This step quenches any unreacted NIS and removes elemental iodine, indicated by the disappearance of any brown/yellow color.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Washing and Drying:** Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure **1-Bromo-4-iodo-2,5-dimethoxybenzene** as a solid.

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **1-Bromo-4-iodo-2,5-dimethoxybenzene** is primarily dictated by the C-I and C-Br bonds.

- Site-Selective Cross-Coupling: The C-I bond has a lower dissociation energy (~234 kJ/mol) compared to the C-Br bond (~280 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a much faster rate and under significantly milder conditions (e.g., lower temperatures, less activating ligands) than addition to the C-Br bond. This allows for a stepwise synthetic strategy:
  - Step 1 (Iodine site): A coupling partner (e.g., a boronic acid in a Suzuki reaction) is introduced at the C4 position by reacting with the C-I bond, leaving the C-Br bond intact.
  - Step 2 (Bromine site): The resulting product can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the C1 position.
- Influence of Methoxy Groups: The two methoxy groups are strong ortho, para-directing activators. While their positions are already occupied, their electron-donating nature enhances the reactivity of the entire aromatic system, facilitating the initial electrophilic iodination and influencing the electronic properties of the final synthesized molecules.

## Spectroscopic Characterization Profile

Accurate characterization is critical for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): In a solvent like  $\text{CDCl}_3$ , the spectrum is expected to be simple due to the molecule's symmetry.
  - $\delta \sim 7.1\text{-}7.3$  ppm (singlet, 1H): Aromatic proton at C3.
  - $\delta \sim 7.0\text{-}7.2$  ppm (singlet, 1H): Aromatic proton at C6.
  - $\delta \sim 3.8\text{-}3.9$  ppm (singlet, 3H): Methoxy group protons at C2.
  - $\delta \sim 3.7\text{-}3.8$  ppm (singlet, 3H): Methoxy group protons at C5. (Note: The exact chemical shifts of the aromatic protons can vary but will appear as distinct singlets.)

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
  - $\delta \sim 150\text{-}155 \text{ ppm}$  (2C): Aromatic carbons attached to methoxy groups (C2, C5).
  - $\delta \sim 115\text{-}125 \text{ ppm}$  (2C): Aromatic carbons bearing protons (C3, C6).
  - $\delta \sim 110\text{-}120 \text{ ppm}$  (1C): Aromatic carbon attached to bromine (C1).
  - $\delta \sim 85\text{-}95 \text{ ppm}$  (1C): Aromatic carbon attached to iodine (C4).
  - $\delta \sim 55\text{-}60 \text{ ppm}$  (2C): Methoxy group carbons.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak ( $\text{M}^+$ ). Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).
- Infrared (IR) Spectroscopy: Key absorption bands would include:
  - $\sim 2950\text{-}2850 \text{ cm}^{-1}$ : C-H stretching from the methoxy groups.
  - $\sim 1580\text{-}1450 \text{ cm}^{-1}$ : C=C stretching from the aromatic ring.
  - $\sim 1250\text{-}1200 \text{ cm}^{-1}$  and  $\sim 1050\text{-}1020 \text{ cm}^{-1}$ : Asymmetric and symmetric C-O-C stretching from the ether linkages.

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